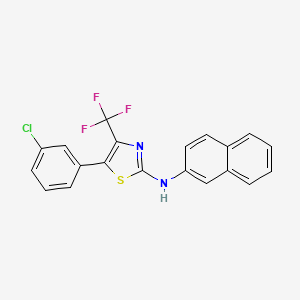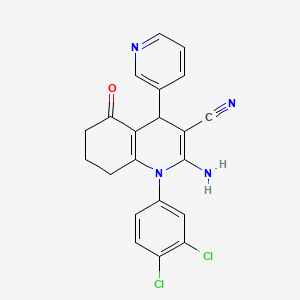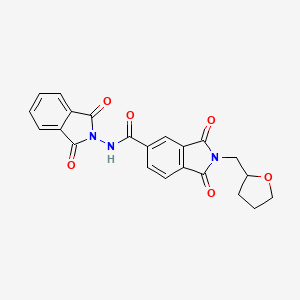![molecular formula C27H20N4OS2 B15009758 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15009758.png)
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of pyrimidine, thiazole, and acetamide functional groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrimidine Moiety Introduction: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the thiazole intermediate.
Acetamide Group Addition: The final step involves the acylation of the thiazole-pyrimidine intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 2,4-Disubstituted thiazoles
Uniqueness
What sets 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both pyrimidine and thiazole rings enhances its potential for diverse biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C27H20N4OS2 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C27H20N4OS2/c32-25(31-27-30-24(17-33-27)21-14-8-3-9-15-21)18-34-26-28-22(19-10-4-1-5-11-19)16-23(29-26)20-12-6-2-7-13-20/h1-17H,18H2,(H,30,31,32) |
InChIキー |
IMISIJQAQUKLCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15009680.png)

![2-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanamide (non-preferred name)](/img/structure/B15009694.png)

![Methyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B15009703.png)
![N-(2,5-dimethylphenyl)-4-[(2Z)-2-(2-fluoro-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15009711.png)
![4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol](/img/structure/B15009714.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-nitrobenzamide](/img/structure/B15009718.png)

![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15009732.png)
![2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15009739.png)
![9-(2-chlorophenyl)-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15009741.png)
![2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B15009761.png)
![3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B15009763.png)
